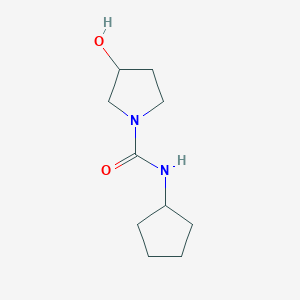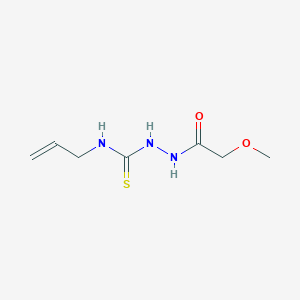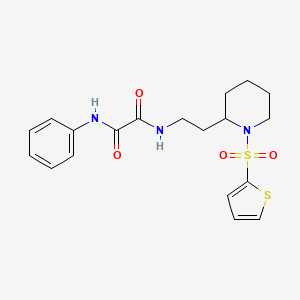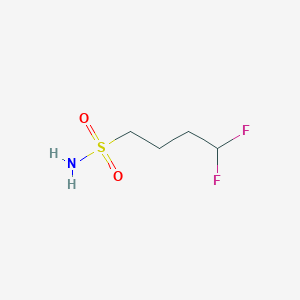
N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.266. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: Innovative synthesis techniques have been developed for creating 2-arylpyrrolidine-1-carboxamides, showcasing the utility of acid-catalyzed reactions for producing compounds with potential biological activity. These methods highlight the efficiency of using (4,4-diethoxybutyl)ureas with 3-aminophenol or phenols, facilitating the production of N-alkyl-2-arylpyrrolidine-1-carboxamides under mild conditions (Smolobochkin et al., 2017); (Gazizov et al., 2015).
Biological and Medicinal Applications
- Anticancer and Anti-Biofilm Activity: Novel 2-(het)arylpyrrolidine-1-carboxamides have been synthesized and their anticancer activities tested, with some showing significant in vitro activity against tumor cell lines. Additionally, their potential in suppressing bacterial biofilm growth was identified, suggesting these compounds could be developed further as anti-cancer and anti-bacterial agents (Smolobochkin et al., 2019).
Catalytic and Synthetic Applications
- Catalysis and Derivatization: Research into the derivatization of carboxylic acids and amines for high-performance liquid chromatography highlights the utility of N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide derivatives. These studies showcase the compounds' roles as derivatization reagents, offering insights into their applications in analytical chemistry (Morita & Konishi, 2002).
Chemical Reactivity and Applications
- Reactivity and Functionalization: The preparation of 4-fluoropyrrolidine-2-carbonyl fluorides demonstrates the relevance of this compound derivatives in medicinal chemistry, particularly as synthons for dipeptidyl peptidase IV inhibitors. This research outlines methods for their efficient synthesis and subsequent conversion to various medicinally relevant intermediates (Singh & Umemoto, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-9-5-6-12(7-9)10(14)11-8-3-1-2-4-8/h8-9,13H,1-7H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIPUVKLFWAZCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3S,6R,9S,12R,15S,18R,22S)-22-[(2S)-Dodecan-2-yl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)methyl]-12,15-dimethyl-2,5,8,11,14,17,20-heptaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-9-yl]propanamide](/img/structure/B2543872.png)


![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2543875.png)
![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2543876.png)


![(1R,2R,4R)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester](/img/structure/B2543882.png)

![1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one](/img/structure/B2543889.png)


![(2R,4S)-5-Ethoxy-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2543894.png)
